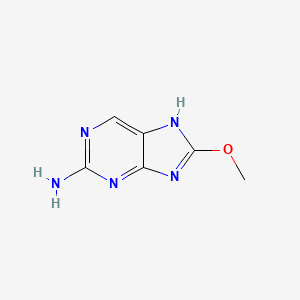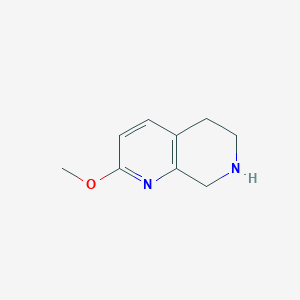![molecular formula C10H12N2 B11919594 3-Isopropylpyrazolo[1,5-a]pyridine](/img/structure/B11919594.png)
3-Isopropylpyrazolo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isopropylpyrazolo[1,5-a]pyridine is a heterocyclic compound that has garnered significant interest due to its diverse applications in medicinal chemistry and pharmacology. This compound is known for its structural complexity and potential therapeutic benefits, particularly in the treatment of inflammatory and neurological disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropylpyrazolo[1,5-a]pyridine typically involves the oxidative [3+2] cycloaddition of alkynylphosphonates with heterocyclic N-imines. This reaction is catalyzed by iron(III) nitrate nonahydrate (Fe(NO3)3·9H2O) and proceeds under moderate to high yields .
Industrial Production Methods: Industrial production of this compound is often achieved through large-scale cycloaddition reactions, utilizing robust catalysts and optimized reaction conditions to ensure high yield and purity. The scalability of these methods makes them suitable for commercial production .
Chemical Reactions Analysis
Types of Reactions: 3-Isopropylpyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Iron(III) nitrate nonahydrate (Fe(NO3)3·9H2O) is commonly used as a catalyst.
Reduction: Various reducing agents, such as sodium borohydride (NaBH4), are employed.
Substitution: Halogenating agents like chlorine or bromine are used for substitution reactions.
Major Products: The major products formed from these reactions include hydroxylated, carboxylated, and halogenated derivatives of this compound .
Scientific Research Applications
3-Isopropylpyrazolo[1,5-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Isopropylpyrazolo[1,5-a]pyridine involves the inhibition of phosphodiesterases (PDEs), leading to increased levels of cyclic guanosine monophosphate (cGMP). This results in the inhibition of tracheal smooth muscle contractility and anti-inflammatory effects . Additionally, the compound acts on glial cells in the central nervous system, reducing inflammation and providing neuroprotection .
Comparison with Similar Compounds
3-Isobutyryl-2-isopropylpyrazolo[1,5-a]pyridine (Ibudilast): Known for its anti-inflammatory and neuroprotective properties.
Pyrazolo[3,4-d]pyrimidine: Used as a CDK2 inhibitor in cancer treatment.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another CDK2 inhibitor with significant cytotoxic activity.
Uniqueness: 3-Isopropylpyrazolo[1,5-a]pyridine stands out due to its broad spectrum of biological activities and its potential for therapeutic applications in both inflammatory and neurological disorders. Its unique structural features and reactivity make it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C10H12N2 |
|---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
3-propan-2-ylpyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C10H12N2/c1-8(2)9-7-11-12-6-4-3-5-10(9)12/h3-8H,1-2H3 |
InChI Key |
JVRMJJIGKBPHEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C2C=CC=CN2N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methoxy-2-methylpyrazolo[1,5-A]pyridine](/img/structure/B11919515.png)

![5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile](/img/structure/B11919534.png)


![5,6-dihydro-4H-Imidazo[1,2-c][1,2,3]triazole-3-carboxylic acid](/img/structure/B11919541.png)

![7-Methylpyrido[2,3-D]pyrimidin-4-amine](/img/structure/B11919559.png)
![6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B11919561.png)

![4-imino-1-oxa-3-azaspiro[4.4]nonan-2-one](/img/structure/B11919580.png)



